Nonyl benzoate
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Overview
Description
Nonyl benzoate is a natural product found in Buddleja crispa with data available.
Scientific Research Applications
Cosmetic Formulations and Preservatives
Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate, which are related to Nonyl Benzoate, are used in various cosmetic formulations. Benzyl Alcohol acts as a fragrance component, preservative, solvent, and viscosity-decreasing agent. Benzoic Acid serves as a pH adjuster and preservative, while Sodium Benzoate is a preservative in a wide range of cosmetic products. These compounds are metabolized in the human body and are generally recognized as safe in foods by the U.S. Food and Drug Administration (Nair, 2001).
Plant Metabolism and Glycosyltransferases
Benzoates, including this compound, are significant in plant metabolism. Glycosylation reactions involving benzoates have been explored in plants, offering insights into biotransformation and engineering of plant metabolism. Such studies expand our understanding of natural product synthesis in plants (Lim et al., 2002).
Percutaneous Absorption and Iontophoresis
Studies on the iontophoretic transport of benzoate ions across skin demonstrate its relevance in drug delivery systems. This research contributes to developing methods for controlled transdermal delivery of therapeutic agents (Bellantone et al., 1986).
Microbial Metabolism and Food Preservation
Research on benzoic acid, closely related to this compound, highlights its role as a food preservative and its interactions with the microbiome. This is crucial for understanding the impact of food preservatives on human health and the evolution of the gut microbiome (Yadav et al., 2021).
Properties
CAS No. |
5451-95-6 |
---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
nonyl benzoate |
InChI |
InChI=1S/C16H24O2/c1-2-3-4-5-6-7-11-14-18-16(17)15-12-9-8-10-13-15/h8-10,12-13H,2-7,11,14H2,1H3 |
InChI Key |
VUHMHACHBVTPMF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC=CC=C1 |
5451-95-6 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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